Lipophilicity (XLogP3) Comparison Across 4-Alkoxy Series: 0.9-Log-Unit Span Governs Membrane Permeability and Nonspecific Binding
The target compound's XLogP3 of 2.9 differentiates it from the 4-methoxy analog (XLogP3 = 2.0) by a full 0.9 log units [1]. This difference corresponds to an approximately 8-fold increase in octanol-water partition coefficient, a magnitude recognized in medicinal chemistry as sufficient to alter membrane permeability, metabolic stability, and off-target binding profiles [1]. While lipid-adjusted ligand efficiency metrics (LLE, LELP) require experimental data not currently published for this compound series, this computed lipophilicity gap provides a quantitative basis for expecting differential ADME behavior, underpinning the inability to interchange these building blocks without risking lead optimization attrition .
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 3-Bromo-4-methoxyphenylacetic acid: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.9 (approx. 8-fold increase in predicted log D7.4) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for the target compound; PubChem release 2025.04.14 for the comparator. |
Why This Matters
A 0.9-unit lipophilicity difference can shift a compound across critical drug-likeness thresholds (e.g., Lipinski Rule of 5, lead-like criteria), impacting solubility-driven assay interference or metabolic clearance rates, warranting explicit verification when selecting within this series.
- [1] PubChem. PubChem Compound Summary for CID 82645784, 3-Bromo-4-propoxyphenylacetic Acid. National Center for Biotechnology Information, 2024. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/82645784 View Source
